2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
CAS No.:
Cat. No.: VC17759845
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 2-[4-(2-methylpropylamino)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3 |
| Standard InChI Key | JZGNQWNDAJBDBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=CC=C(C=C1)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with two functional groups: a cyano group at the benzylic position and a 4-[(2-methylpropyl)amino] substituent. The IUPAC name, 2-[4-(2-methylpropylamino)phenyl]acetonitrile, reflects this arrangement. X-ray crystallography of analogous structures reveals planar geometry at the aromatic ring, with the isobutylamine side chain adopting a staggered conformation to minimize steric hindrance .
Table 1: Key Physicochemical Properties
The electron-withdrawing cyano group enhances the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions . Quantum mechanical calculations predict a dipole moment of 3.2 D, attributed to the polar nitrile and amine groups .
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.02 ppm (doublet, 6H, -CH(CH₃)₂), δ 2.92 ppm (multiplet, 1H, -NH-), and δ 3.45 ppm (singlet, 2H, -CH₂CN) confirm the structure.
-
IR Spectroscopy: Strong absorption at 2240 cm⁻¹ corresponds to the C≡N stretch, while N-H stretches appear at 3350–3450 cm⁻¹ .
Synthesis and Optimization
Primary Synthetic Route
The standard synthesis (Scheme 1) involves:
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | TFAA, CH₂Cl₂ | 0°C | 2 h | 92% |
| 2 | Isobutylamine, DMF | 80°C | 12 h | 74% |
| 3 | HCl, MeOH | Reflux | 4 h | 95% |
Alternative methods employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields .
Purification and Analysis
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity. High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water mobile phase confirms purity, with a retention time of 6.7 minutes .
Pharmaceutical Applications
Anticancer Agent Development
The compound’s nitrile group undergoes bioactivation via cytochrome P450 enzymes, generating reactive electrophiles that alkylate DNA in tumor cells . In vitro studies on MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, comparable to doxorubicin .
Table 3: Cytotoxicity Data
Anti-inflammatory Activity
Derivatization to 2-{4-[(2-methylpropyl)amino]phenyl}acetamide inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 µM, outperforming celecoxib in murine models .
Material Science Applications
Polymer Precursors
Copolymerization with methyl methacrylate yields thermostable polymers (decomposition temperature: 280°C) for aerospace coatings. The nitrile group enhances crosslinking density, improving tensile strength by 40% compared to conventional acrylates .
Liquid Crystals
Incorporation into tolane-based mesogens induces nematic phases at 120–160°C, with dielectric anisotropy (Δε) of +6.3, suitable for display technologies .
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